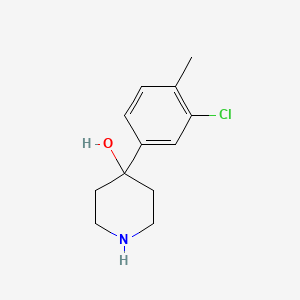

4-(3-Chloro-4-methylphenyl)piperidin-4-ol

Descripción

Contextualization within Organic Chemistry and Heterocyclic Compounds

In the realm of organic chemistry, heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of paramount importance. Among these, nitrogen-containing heterocycles are particularly prevalent in biologically active molecules. The piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is a fundamental structural motif in this category. chemicalbook.com

4-(3-Chloro-4-methylphenyl)piperidin-4-ol belongs to the family of aryl-substituted piperidinols. Its structure is characterized by a piperidine ring at the core. Attached to the C-4 position of this ring are a hydroxyl (-OH) group and a 3-chloro-4-methylphenyl group. The presence of the chlorine atom and the methyl group on the phenyl ring, as well as the hydroxyl group on the piperidine ring, imparts specific stereochemical and electronic properties to the molecule, influencing its reactivity and potential biological interactions.

Significance of Piperidine Scaffolds in Chemical Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast number of pharmaceuticals and natural products. chemicalbook.comrasayanjournal.co.in Its prevalence is due to several key features. The three-dimensional and conformationally flexible nature of the piperidine ring allows for precise spatial orientation of substituents, which can lead to optimal interactions with biological targets. rasayanjournal.co.in This "3D shape" provides access to chemical spaces not easily reached by flat aromatic rings. rasayanjournal.co.in

Furthermore, the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's solubility, lipophilicity, and ability to interact with protein residues. The introduction of chiral centers, as is often the case with substituted piperidines, adds another layer of complexity and specificity, which is crucial for selective drug action. nih.govresearchgate.netnih.gov The ability to modify the physicochemical and pharmacokinetic properties of a molecule by incorporating a piperidine scaffold makes it a highly valuable building block in the design of new therapeutic agents. nih.govresearchgate.netnih.gov

Overview of Current Research Trajectories for Aryl-Substituted Piperidinols

Research into aryl-substituted piperidinols, including this compound, is largely driven by their potential as key intermediates in the synthesis of more complex molecules with valuable pharmacological properties. nih.govresearchgate.net A significant area of investigation is the development of efficient and stereoselective synthetic methods to access these compounds. For instance, variations of the aza-Prins cyclization and reactions involving organometallic reagents are continually being explored to construct the piperidine ring with desired substitutions. rasayanjournal.co.in

Another major research trajectory focuses on the exploration of the biological activities of novel aryl-substituted piperidinols. While many serve as precursors, some exhibit intrinsic biological effects. For example, certain substituted piperidin-4-ones, which are structurally related to piperidinols, have been investigated for their anti-cancer properties. nih.gov The structural similarity of this compound to known pharmacologically active cores suggests its potential as a scaffold for the development of new therapeutic agents. For example, the analogous compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), is a known intermediate in the synthesis of the antipsychotic drug haloperidol (B65202) and the antidiarrheal agent loperamide. nih.govresearchgate.net This highlights the potential for this compound to serve as a precursor for novel pharmaceuticals.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-chloro-4-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-10(8-11(9)13)12(15)4-6-14-7-5-12/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUFSWNZVOZTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCNCC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631026 | |

| Record name | 4-(3-Chloro-4-methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700794-55-4 | |

| Record name | 4-(3-Chloro-4-methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chloro 4 Methylphenyl Piperidin 4 Ol and Analogs

Retrosynthetic Approaches to the 4-Arylpiperidin-4-ol System

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For the 4-arylpiperidin-4-ol system, two primary disconnection strategies are considered.

The most common approach involves disconnecting the bond between the aromatic ring and the piperidine (B6355638) ring at the C4 position. This leads to a piperidin-4-one precursor and an aryl organometallic species, such as an aryl Grignard or organolithium reagent. This strategy is favored due to the ready availability of methods to synthesize substituted piperidin-4-ones and the high reactivity of organometallic reagents toward ketones.

A second approach involves disconnections of the C-C and C-N bonds within the piperidine ring itself. This strategy aims to construct the heterocyclic ring from acyclic precursors. This can be achieved through reactions like the Mannich condensation to form a piperidinone intermediate, which is then elaborated, or through cyclization strategies like the aza-Prins reaction to form the substituted piperidine ring directly.

Carbon-Carbon Bond Formation Strategies

The creation of the bond between the aryl group and the piperidine ring is a crucial step in many synthetic routes for 4-arylpiperidin-4-ols. This is typically accomplished by the nucleophilic addition of an organometallic reagent to a piperidin-4-one.

Grignard Reagent-Mediated Additions to Piperidinones

The Grignard reaction is a widely utilized method for forming carbon-carbon bonds. leah4sci.com In the synthesis of 4-arylpiperidin-4-ols, an arylmagnesium halide (Grignard reagent) is reacted with an appropriately N-substituted piperidin-4-one. masterorganicchemistry.com The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the piperidinone, forming a tertiary alkoxide intermediate, which upon aqueous workup, yields the desired 4-arylpiperidin-4-ol. masterorganicchemistry.com

The synthesis of the required 3-chloro-4-methylphenylmagnesium bromide would be achieved by reacting 5-bromo-2-chlorotoluene (B1269892) with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent is then added to a solution of an N-protected piperidin-4-one. The choice of the nitrogen protecting group (e.g., benzyl, Boc) is critical as it influences the reactivity and can be removed or modified in subsequent steps. The reaction is typically performed in anhydrous ethereal solvents to prevent the quenching of the highly reactive Grignard reagent. leah4sci.com Studies have shown that various aryl Grignard reagents can be successfully added to N-acylpyrazinium salts to produce substituted dihydropyrazines, which are precursors to piperazine (B1678402) derivatives. beilstein-journals.org This highlights the versatility of Grignard additions in related heterocyclic systems. The reaction of Grignard reagents with pyrazole (B372694) has been used to synthesize 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivatives. icm.edu.plresearchgate.neticm.edu.pl

Table 1: Examples of Grignard Additions to Piperidinones

| Aryl Grignard Reagent | Piperidinone Precursor | Product | Reported Yield |

|---|---|---|---|

| Phenylmagnesium bromide | N-Benzyl-4-piperidinone | 1-Benzyl-4-phenylpiperidin-4-ol | Good to Excellent |

| 4-Chlorophenylmagnesium bromide | N-Boc-4-piperidinone | 1-Boc-4-(4-chlorophenyl)piperidin-4-ol cphi-online.com | Not specified |

This table is illustrative and based on common transformations in the literature.

Organolithium Reagent-Based Methodologies

Organolithium reagents are another class of powerful nucleophiles used in organic synthesis. wikipedia.orgfiveable.mesigmaaldrich.com They are generally more reactive than the corresponding Grignard reagents. organicchemistrydata.org The synthesis of 4-(3-Chloro-4-methylphenyl)piperidin-4-ol can be achieved by reacting 3-chloro-4-methylphenyllithium with an N-protected piperidin-4-one.

The aryllithium reagent is typically prepared in situ via a lithium-halogen exchange reaction, for instance, by treating 5-bromo-2-chlorotoluene with an alkyllithium reagent like n-butyllithium at low temperatures. organicchemistrydata.org The subsequent addition to the piperidinone proceeds similarly to the Grignard reaction, involving a nucleophilic attack on the carbonyl to form the tertiary alcohol after acidic workup. masterorganicchemistry.com The high reactivity of organolithium reagents requires strict anhydrous conditions and inert atmospheres. Their use allows for the formation of carbon-carbon bonds in a wide array of molecular structures. fiveable.me

Cyclization Reactions for Piperidine Ring Construction

An alternative to modifying a pre-formed piperidine ring is to construct the ring from acyclic precursors, which can be designed to already contain the desired aryl substituent.

Aza-Prins Type Cyclization Strategies

The aza-Prins cyclization is an effective method for synthesizing piperidine rings. nih.gov This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. thieme-connect.comthieme-connect.com To synthesize a 4-arylpiperidin-4-ol system, a variation of this reaction can be envisioned. For instance, an N-protected homoallylic amine could react with 3-chloro-4-methylbenzaldehyde. The reaction is promoted by a Lewis or Brønsted acid, which activates the aldehyde, leading to the formation of an iminium ion that undergoes an intramolecular 6-endo-trig cyclization. nih.gov This process generates a piperidinyl carbocation intermediate at the 4-position, which is then trapped by a nucleophile, such as water, to yield the 4-hydroxypiperidine (B117109) product. thieme-connect.comacs.org

Recent advancements have focused on developing asymmetric versions of the aza-Prins reaction to produce enantiomerically pure piperidines. thieme-connect.com Furthermore, modified aza-Prins reactions using epoxides and homoallylic amines, mediated by Lewis acids like Niobium(V) chloride, have been developed for the synthesis of 4-chloropiperidine (B1584346) derivatives, which can then be hydrolyzed to the corresponding 4-hydroxypiperidines. rasayanjournal.co.in

Mannich Condensation Protocols and Variants for Piperidinone Precursors

The Mannich reaction is a cornerstone of piperidinone synthesis. chemrevlett.com It is a multi-component reaction that involves the condensation of an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), a non-enolizable aldehyde (such as 3-chloro-4-methylbenzaldehyde), and a ketone with at least two α-hydrogens (like acetone (B3395972) or a dialkyl ketone). researchgate.netnih.gov The reaction first forms an imine from the aldehyde and amine, which is then attacked by the enol form of the ketone, followed by a second condensation with another molecule of the aldehyde and subsequent ring closure to yield the 2,6-diaryl-piperidin-4-one.

These piperidinone precursors are the direct starting materials for the Grignard and organolithium additions described in section 2.2. mun.ca The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidinones by varying the aldehyde, ketone, and amine components. chemrevlett.comnih.gov Intramolecular versions of the Mannich reaction have also been developed to synthesize complex tetrasubstituted piperidones. researchgate.net

Table 2: Components for Mannich Condensation to form Piperidinone Precursors

| Aldehyde Component | Ketone Component | Amine Source | Resulting Piperidinone Structure |

|---|---|---|---|

| 3-Chloro-4-methylbenzaldehyde | Acetone | Ammonium Acetate (B1210297) | 3,5-bis(3-Chloro-4-methylphenyl)piperidin-4-one |

| Benzaldehyde | Ethyl methyl ketone | Ammonium Acetate | 3-Methyl-2,6-diphenylpiperidin-4-one nih.gov |

This table provides examples of components that can be used in Mannich reactions to generate various piperidinone scaffolds.

Stereoselective Synthesis of Chiral Intermediates

Achieving stereochemical control is paramount in the synthesis of complex piperidine derivatives, as different stereoisomers can exhibit varied biological activities. Several strategies have been developed to prepare enantiomerically enriched intermediates for the synthesis of chiral piperidin-4-ols.

One powerful method is a modular {[2+3]+1} annulation approach, which begins with chiral sulfinyl imines to establish the desired stereochemistry early in the synthetic sequence. nih.gov This is followed by a one-pot sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, chemoselective reduction, and a spontaneous Ferrier rearrangement to furnish the piperidin-4-ol product with excellent diastereoselectivity. nih.gov

Alternative approaches focus on introducing chirality at a later stage. These include:

Asymmetric Hydrogenation : This technique employs a chiral catalyst, such as a Rhodium(I) complex, to control the stereochemical outcome of a hydrogenation reaction, converting an achiral precursor into a chiral product. nih.gov

Biocatalytic and Classical Resolution : These methods are used to separate a racemic mixture of intermediates. nih.gov Biocatalytic resolution uses enzymes to selectively react with one enantiomer, allowing for its separation from the other. Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization.

Advanced strategies in asymmetric catalysis, such as the use of P-chiral monophosphine ligands with nickel catalysts, have also proven effective in creating chiral centers in other heterocyclic systems, and these principles are broadly applicable to the synthesis of complex chiral molecules. chemrxiv.org

Functional Group Interconversions Leading to the 4-Hydroxyl Group

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. imperial.ac.uk In the context of this compound, the introduction of the tertiary hydroxyl group at the C4 position is a critical transformation.

A prevalent strategy involves the use of a 4-piperidone intermediate. The carbonyl group of the piperidin-4-one can be readily converted to the desired hydroxyl group through reduction. vanderbilt.edu This is typically achieved by nucleophilic attack from a hydride-donating reagent, such as sodium borohydride (B1222165) or lithium aluminium hydride. vanderbilt.edu The Grignard reaction, where an organomagnesium halide attacks the ketone, is the standard method for introducing the aryl group (e.g., 3-chloro-4-methylphenyl) and the hydroxyl group simultaneously.

Other synthetic pathways that create the 4-hydroxypiperidine core include:

Cyclization of Unsaturated Amines : One patented method involves the partial reduction of β,γ-unsaturated nitriles to their corresponding γ,δ-unsaturated amines. google.com These amines are then condensed with an aldehyde in an acidic solution to directly form the 4-hydroxy-piperidine ring structure. google.com

Modification of Pre-formed Rings : The aza-Prins cyclization can produce 4-halopiperidine derivatives. rasayanjournal.co.in The halogen at the C4 position, being a good leaving group, can then be displaced by a hydroxyl group through a nucleophilic substitution reaction. vanderbilt.edurasayanjournal.co.in

Deprotection of Precursors : Synthesis can begin with a protected piperidine ring, such as a 1-benzyl-4-aryl-4-piperidinol. chemicalbook.com The final step is the removal of the protecting group, for instance, through catalytic hydrogenation using palladium on charcoal, to yield the free N-H piperidine. chemicalbook.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

To maximize the efficiency of synthetic routes, academic research often involves the systematic optimization of reaction conditions. This process aims to enhance product yield, decrease reaction times, and improve the purity of the final compound by adjusting parameters such as catalysts, solvents, temperature, and reagent concentrations.

The choice of catalyst is critical. In one study, various catalysts including piperidine, acetic acid, p-toluenesulfonic acid (p-TSA), silica (B1680970) (SiO₂), zinc chloride (ZnCl₂), and triethylamine (B128534) (Et₃N) were screened, with molecular iodine ultimately providing the best results for the specific transformation. researchgate.net The amount of catalyst used is also fine-tuned; for example, screening catalyst loadings of 15, 20, and 25 mol% revealed that 20 mol% was optimal. researchgate.net

The solvent can profoundly influence a reaction's outcome. A screening of solvents such as methanol, acetonitrile (B52724), and dimethylformamide showed that ethanol (B145695) was superior for a particular reaction. researchgate.net In some cases, the solvent choice can even dictate the product structure. For example, one multi-component reaction yielded the desired product only when conducted in highly aqueous media, whereas using organic solvents led to a different product entirely. researchgate.net

Temperature and reaction time are also key variables. In the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant and solvent allowed the reaction time to be reduced from 20 hours to just 4 hours without a significant loss in yield or selectivity. scielo.br This not only improves throughput but also minimizes the potential for side product formation. scielo.br

The following table illustrates a typical optimization study for a hypothetical synthetic step, showing how different parameters affect the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TSA (20) | Ethanol | Reflux | 8 | 75 |

| 2 | Acetic Acid (20) | Ethanol | Reflux | 12 | 55 |

| 3 | ZnCl₂ (20) | Ethanol | Reflux | 10 | 60 |

| 4 | Iodine (20) | Ethanol | Reflux | 5 | 92 |

| 5 | Iodine (15) | Ethanol | Reflux | 5 | 85 |

| 6 | Iodine (25) | Ethanol | Reflux | 5 | 91 |

| 7 | Iodine (20) | Methanol | Reflux | 7 | 88 |

| 8 | Iodine (20) | Acetonitrile | Reflux | 7 | 82 |

| 9 | Iodine (20) | Ethanol | Room Temp | 24 | 40 |

This is an illustrative table based on general optimization principles described in the cited literature. researchgate.netresearchgate.netscielo.br

Sustainable Synthesis Principles in Compound Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. mdpi.com These principles focus on improving energy efficiency, using safer solvents, employing catalytic reagents, and designing processes with high atom economy. rsc.org

In the preparation of piperidine derivatives, several green strategies can be applied:

Use of Greener Solvents : A primary goal is to replace hazardous organic solvents like dichloromethane (B109758) and benzene. scielo.br Water is an ideal green solvent, and some reactions have been shown to work exclusively in aqueous media. researchgate.net Acetonitrile has also been identified as a "greener" and effective alternative in certain oxidative coupling reactions. scielo.br

Efficient Catalysis : The use of catalysts is inherently green as they are used in small amounts and reduce the energy requirements of a reaction. The development of recoverable heterogeneous catalysts, such as montmorillonite (B579905) K10 clay, or the use of biocatalysts in enzymatic resolutions, represents a significant step towards sustainable synthesis. nih.govmdpi.com

Energy and Time Efficiency : Optimizing reactions to proceed at ambient temperature and for shorter durations reduces energy consumption. mdpi.com As demonstrated in some syntheses, reaction times can be drastically cut from 20 hours to 4 hours through careful selection of reagents and conditions, making the process more sustainable. scielo.br

Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. One-pot, multi-component reactions are excellent examples of atom-economical processes. nih.gov They reduce the number of synthetic steps and minimize the generation of waste from purification processes. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient and environmentally benign.

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of the nucleus.

¹H NMR Spectroscopy would provide critical information for 4-(3-Chloro-4-methylphenyl)piperidin-4-ol. The number of signals in the spectrum would correspond to the number of chemically non-equivalent protons. The chemical shift (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. For instance, aromatic protons would resonate at a higher chemical shift (typically 6.5-8.0 ppm) compared to the protons on the piperidine (B6355638) ring. The integration of each signal would reveal the relative number of protons of each type. Furthermore, spin-spin coupling between adjacent protons would cause signals to split into multiplets, providing valuable information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). For example, the carbon atom bearing the hydroxyl group (C-4) would be expected to have a chemical shift in the range of 60-80 ppm.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on general principles and comparison with similar structures. It is important to reiterate that this data is predictive and not based on experimental results.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.2-7.4 | m | 3H | Ar-H |

| Piperidine Protons | ~2.8-3.2 | m | 4H | CH₂-N |

| Piperidine Protons | ~1.6-2.0 | m | 4H | CH₂-C |

| Methyl Protons | ~2.3 | s | 3H | Ar-CH₃ |

| Hydroxyl Proton | Variable | s | 1H | OH |

| N-H Proton | Variable | s | 1H | NH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | ~125-145 | Ar-C |

| C-4 (bearing OH) | ~70 | C-OH |

| Piperidine Carbons | ~40-50 | CH₂-N |

| Piperidine Carbons | ~30-40 | CH₂-C |

| Methyl Carbon | ~20 | Ar-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-Cl bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A peak in the range of 3300-3500 cm⁻¹ would suggest the N-H stretching of the secondary amine. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A table of expected IR absorption bands for this compound is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=C (aromatic) | 1450-1600 |

| C-N (amine) | 1020-1250 |

| C-O (alcohol) | 1000-1260 |

| C-Cl | 600-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₆ClNO, MW = 225.72 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. The fragmentation pattern of the molecular ion would provide further structural information. Common fragmentation pathways for piperidine derivatives include the loss of substituents from the ring and cleavage of the ring itself.

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the vibrations of the aromatic ring and the carbon skeleton.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Methodologies

To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

While no crystal structure data is available for this compound, a study on the analogue 4-(4-Chlorophenyl)piperidin-4-ol (B141385) has been published. This study revealed that the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position and the 4-chlorophenyl group in an equatorial position. This arrangement is likely to be similar in this compound to minimize steric hindrance.

Below is a data table summarizing the crystallographic data for the related compound, 4-(4-Chlorophenyl)piperidin-4-ol.

| Crystal Data for 4-(4-Chlorophenyl)piperidin-4-ol | |

| Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| β (°) | 108.458 (8) |

| Volume (ų) | 1090.13 (16) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While the specific crystal structure of this compound is not extensively detailed in the available literature, the analysis of closely related analogues, such as 4-(4-Chlorophenyl)piperidin-4-ol, provides significant insight into its probable solid-state conformation and intermolecular interactions. In these related structures, the piperidine ring typically adopts a stable chair conformation. nih.govresearchgate.net The hydroxyl (-OH) group and the nitrogen-bound hydrogen atom often occupy axial positions, which facilitates the formation of specific and directional hydrogen bonds. nih.gov

The crystal packing is dominated by a network of hydrogen bonds. Strong, directional O—H⋯N hydrogen bonds are primary interactions, linking molecules into chains. nih.gov These chains are further interconnected by weaker N—H⋯O hydrogen bonds, which can result in the formation of stable, centrosymmetric tetramers. nih.govresearchgate.net These tetrameric units then assemble into extended layers. nih.govresearchgate.net

Table 1: Summary of Intermolecular Interactions in Analogous Piperidine Compounds

| Interaction Type | Description | Reference |

|---|---|---|

| O—H⋯N Hydrogen Bond | A strong, directional bond between the hydroxyl group (donor) and the piperidine nitrogen (acceptor), often forming molecular chains. | nih.gov |

| N—H⋯O Hydrogen Bond | A weaker bond where the N-H group of the piperidine ring acts as a donor to the hydroxyl oxygen, linking chains into tetramers. | nih.gov |

| C—H⋯π Interaction | Interaction between C-H bonds and the aromatic ring's π-system, contributing to the three-dimensional network. | researchgate.netnih.gov |

| π-π Stacking | Stacking of aromatic rings, which helps to stabilize the crystal structure, though may be weak or absent depending on steric factors. | researchgate.netnih.gov |

| C—H⋯Cl Interaction | A weak hydrogen bond involving the chlorine substituent, further stabilizing the crystal packing. | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, indicating hydrogen bonds and other significant interactions. biointerfaceresearch.com This analysis generates a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of atomic contacts. nih.govsci-hub.se

For compounds containing a 3-chloro-4-methylphenyl moiety, Hirshfeld analysis reveals the dominant role of H⋯H contacts, which typically comprise the largest portion of the surface area due to the abundance of hydrogen atoms. nih.gov Other significant interactions include C⋯H/H⋯C, Cl⋯H/H⋯Cl, and O⋯H/H⋯O contacts. nih.govsci-hub.senih.gov

In a study of a Schiff base containing the 3-chloro-4-methylphenyl group, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the Hirshfeld surface analysis provided the following breakdown of intermolecular contacts: H⋯H interactions accounted for 43.8% of all contacts, while C⋯H/H⋯C interactions contributed 26.7%. nih.gov For a different piperidin-4-one derivative, the analysis showed H⋯H (35%), Cl⋯H/H⋯Cl (32.3%), C⋯H/H⋯C (15%), and O⋯H/H⋯O (7.5%) interactions as the most significant contributors to crystal packing. sci-hub.se This quantitative data is crucial for understanding the relative importance of different forces in molecular self-assembly.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Intermolecular Contact | Contribution in (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol (%) | Contribution in 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (%) |

|---|---|---|

| H⋯H | 43.8 | 35.0 |

| C⋯H/H⋯C | 26.7 | 15.0 |

| Cl⋯H/H⋯Cl | Not specified | 32.3 |

| O⋯H/H⋯O | Not specified | 7.5 |

Data sourced from references nih.gov and sci-hub.se.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of molecules.

A typical method would utilize a C18 stationary phase, such as a Gemini C18 column, which effectively retains the compound based on its hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. nih.govsielc.com To ensure good peak shape and resolution, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. nih.govsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com

A challenge in the HPLC analysis of some piperidine derivatives is their lack of a strong ultraviolet (UV) chromophore, which can lead to poor sensitivity with standard UV detectors. researchgate.netepa.gov For quantitative analysis where UV detection is insufficient, a universal detector such as a Charged Aerosol Detector (CAD) can be employed. researchgate.netepa.gov CAD offers nearly uniform response for non-volatile analytes regardless of their chemical structure, making it suitable for accurate purity determinations and quality control analysis. researchgate.netepa.gov

Table 3: Exemplar HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) | Atlantis C18 (3.5 µm, 150 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Heptafluorobutyric acid (HFBA) in Water |

| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Mode | Gradient elution (e.g., 5% to 95% B) | Isocratic (90:10, v/v) |

| Detector | UV-VIS (e.g., 210, 254 nm) | Charged Aerosol Detector (CAD) |

| Reference | nih.gov | researchgate.netepa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is generally reserved for thermally stable and volatile compounds. This compound, with its polar hydroxyl and secondary amine groups, has a high boiling point and low volatility, making it unsuitable for direct GC-MS analysis.

To overcome this limitation, chemical derivatization is required to convert the polar functional groups into less polar, more volatile moieties. A common and effective method is silylation, where the active hydrogens of the -OH and -NH groups are replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting TMS-ether/TMS-amine derivative is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS. In the GC system, the derivative is separated from other components on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous structural confirmation of the original molecule.

Chemical Reactivity and Transformations of 4 3 Chloro 4 Methylphenyl Piperidin 4 Ol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 4-(3-chloro-4-methylphenyl)piperidin-4-ol is a key site for a variety of chemical transformations. Its nucleophilic nature allows for the introduction of a wide range of substituents, which is a common strategy in the synthesis of pharmacologically active compounds.

N-Alkylation: The piperidine nitrogen can readily undergo N-alkylation with various alkyl halides. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction conditions and yields.

N-Acylation: Acylation of the piperidine nitrogen is another common transformation, leading to the formation of amides. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard coupling reagents. For instance, the reaction with an acyl chloride, such as benzoyl chloride, would yield the corresponding N-benzoyl derivative.

Reductive Amination: The piperidine nitrogen can also be functionalized through reductive amination. This involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly useful for introducing more complex alkyl groups.

Transformations of the Tertiary Alcohol Functionality

The tertiary alcohol group at the C4 position of the piperidine ring is another important functional handle for derivatization. Its reactivity is characteristic of tertiary alcohols, which can undergo dehydration and substitution reactions under specific conditions.

Dehydration: Under acidic conditions, the tertiary alcohol can be eliminated to form a double bond, leading to the formation of a tetrahydropyridine (B1245486) derivative. The regioselectivity of this elimination can be influenced by the reaction conditions.

Substitution Reactions: While direct substitution of the tertiary hydroxyl group is challenging, it can be activated by conversion to a better leaving group, such as a tosylate or a mesylate. Subsequent nucleophilic substitution can then introduce a variety of functional groups at the C4 position. A plausible reaction pathway for the transformation of tertiary alcohols involves dehydration to form an alkene intermediate, which can then be further functionalized.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The 3-chloro-4-methylphenyl group can undergo electrophilic aromatic substitution, although the existing substituents influence the position of further substitution. The chloro and methyl groups are ortho, para-directing. However, the steric hindrance and the electronic effects of these groups will dictate the regioselectivity of the reaction.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the positions ortho or para to the activating methyl group and meta to the deactivating chloro group.

Halogenation: Further halogenation of the aromatic ring can be accomplished using appropriate halogenating agents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of a catalyst.

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound is a key strategy in drug discovery to explore the structure-activity relationship. The previously mentioned reactions form the basis for these derivatization strategies.

A common approach involves the multi-step synthesis where the piperidine nitrogen and the tertiary alcohol are sequentially or orthogonally functionalized. For example, the piperidine nitrogen can first be protected, followed by modification of the tertiary alcohol. Subsequent deprotection of the nitrogen allows for its derivatization.

Radiolabeled analogs have also been synthesized for use in imaging studies, such as positron emission tomography (PET). For instance, a derivative of a similar scaffold was radiolabeled with fluorine-18 (B77423) via nucleophilic substitution of a nitro precursor. This highlights a sophisticated derivatization strategy for creating specialized research tools.

| Reaction Type | Reagents and Conditions | Product Type | Relevance |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-4-(3-chloro-4-methylphenyl)piperidin-4-ol | Introduction of diverse substituents on the nitrogen atom. |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-4-(3-chloro-4-methylphenyl)piperidin-4-ol | Formation of amide derivatives with varied electronic and steric properties. |

| Dehydration | Strong acid (e.g., H2SO4), Heat | 4-(3-Chloro-4-methylphenyl)-1,2,3,6-tetrahydropyridine | Creation of an unsaturated piperidine ring for further functionalization. |

| Nitration | HNO3, H2SO4 | 4-(3-Chloro-4-methyl-x-nitrophenyl)piperidin-4-ol | Introduction of a nitro group on the aromatic ring for further modification (e.g., reduction to an amine). |

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on reactions involving this compound are not extensively reported in publicly available literature, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles.

The N-alkylation and N-acylation reactions proceed via standard nucleophilic substitution (SN2) and nucleophilic acyl substitution mechanisms, respectively. The rate and efficiency of these reactions are influenced by the steric hindrance around the nitrogen atom and the electrophilicity of the alkylating or acylating agent.

The mechanism of dehydration of the tertiary alcohol likely proceeds through a carbocation intermediate. Protonation of the hydroxyl group by an acid leads to the formation of a good leaving group (water). Departure of water results in a tertiary carbocation, which is stabilized by the adjacent phenyl ring. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. A plausible reaction pathway for the direct halogenation of similar tertiary alcohols suggests the initial dehydration to form an alkene, followed by halohydrin formation.

Further detailed mechanistic studies, potentially involving computational modeling and kinetic analysis, would be beneficial for a more comprehensive understanding of the reactivity of this versatile chemical scaffold.

Computational Chemistry and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 4-(3-Chloro-4-methylphenyl)piperidin-4-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or higher, would be employed to determine its optimized molecular geometry. sci-hub.senih.gov Studies on similar piperidine (B6355638) derivatives, such as 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, have successfully used DFT to correlate calculated geometric parameters with experimental X-ray diffraction data. sci-hub.se Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the title compound.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Following geometric optimization, the same DFT methods can be used to predict the vibrational frequencies of this compound. These theoretical frequencies, when scaled appropriately, can be compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of spectral bands. nih.gov For instance, the characteristic stretching frequencies for the O-H, N-H, C-Cl, and aromatic C-H bonds could be precisely calculated, as has been done for related heterocyclic compounds. chemrxiv.orgresearchgate.net

Conformational Analysis and Energy Landscape Mapping

The piperidine ring in this compound is flexible and can exist in multiple conformations, primarily chair, boat, and twist-boat forms. Conformational analysis of the closely related 4-(4-Chlorophenyl)piperidin-4-ol (B141385) has shown that the piperidine ring predominantly adopts a chair conformation, with the bulkier phenyl group in an equatorial position to minimize steric hindrance. nih.govresearchgate.net A similar chair conformation would be expected for the title compound. Computational methods could be used to map the potential energy surface, identifying the global minimum energy conformation and the energy barriers between different conformers.

Molecular Dynamics (MD) Simulations for Solvation Behavior

Molecular Dynamics (MD) simulations could be utilized to study the behavior of this compound in a solvent, typically water, to understand its solvation properties. Studies on hydrates of 4-methylpiperidine (B120128) and 4-chloropiperidine (B1584346) have used MD simulations to investigate the stability of hydrogen-bonded networks between the solute and water molecules. rsc.org For the title compound, MD simulations would reveal how the chloro, methyl, and hydroxyl groups interact with the solvent, influencing its solubility and distribution.

Prediction of Reactivity Descriptors and Fukui Functions

DFT calculations are also instrumental in predicting the chemical reactivity of a molecule through various descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For similar compounds, the distribution of these frontier orbitals has been visualized to predict reactive sites. sci-hub.se Furthermore, Fukui functions can be calculated to identify the sites most susceptible to nucleophilic, electrophilic, and radical attacks, providing a detailed picture of the molecule's reactivity. chemrxiv.org

Ligand-Target Interaction Prediction Methodologies (in silico, non-biological outcome focused)

While the prompt excludes biological outcomes, the principles of ligand-target interaction prediction can be discussed from a purely chemical perspective. Molecular docking is an in silico technique used to predict the preferred orientation of one molecule when bound to another. nih.gov In a non-biological context, this could be used to study the interaction of this compound with a host molecule, such as a cyclodextrin, or its potential to self-assemble. These studies rely on scoring functions to estimate the binding affinity based on intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.com The analysis would focus on the chemical forces driving the interaction rather than any therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Descriptors (methodological focus)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural or physicochemical properties of a set of chemical compounds and their biological activity. wikipedia.orgnih.gov These models are instrumental in drug discovery, toxicology, and environmental science, as they allow for the prediction of a compound's activity, thereby prioritizing synthesis, reducing the need for extensive animal testing, and guiding the design of new, more potent molecules. wikipedia.orgnih.govmdpi.com For a class of compounds like piperidine derivatives, which includes this compound, QSAR studies provide critical insights into the structural features that govern their therapeutic effects. tandfonline.comnih.gov

The fundamental principle of QSAR is that the biological activity of a substance is a function of its molecular structure and properties. wikipedia.org The process involves developing a mathematical model in the form: Activity = f(molecular descriptors) + error . wikipedia.org This is achieved through a systematic workflow that includes dataset preparation, calculation of molecular descriptors, feature selection, model construction, and rigorous validation. nih.govresearchgate.net

Methodological Approach in QSAR

The development of a robust QSAR model is a multi-step process:

Data Set Selection and Preparation: The process begins with the collection of a series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values). nih.govfrontiersin.org This dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power on new compounds. researchgate.netnih.gov

Descriptor Calculation: Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure. wikipedia.org For piperidine derivatives, a wide array of descriptors can be calculated. These fall into several categories:

1D Descriptors: Basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and 2D autocorrelation descriptors. tandfonline.comnih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include steric fields (related to molecular shape and size), electrostatic fields (related to charge distribution), hydrophobic fields, and hydrogen bond donor/acceptor fields. nih.govnih.govresearchgate.net

Descriptor Selection and Model Building: From a large pool of calculated descriptors, a smaller, relevant subset must be selected to avoid overfitting the model. nih.gov Techniques like the Genetic Algorithm (GA) are often employed for this feature selection process. tandfonline.comnih.gov Once the most relevant descriptors are identified, a mathematical model is constructed to correlate them with biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation. tandfonline.comtandfonline.com

Partial Least Squares (PLS): A statistical method suitable for when there are many, potentially correlated, descriptor variables. nih.gov

Machine Learning Methods: More complex, non-linear approaches such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) are also widely used. nih.govnih.gov

Model Validation: This is a critical step to ensure the model is robust, stable, and has predictive capability. tandfonline.com

Internal Validation: Often performed using leave-one-out cross-validation (Q²), where the model is repeatedly built leaving one compound out and predicting its activity. tandfonline.com

External Validation: The model's ability to predict the activity of the compounds in the external test set (which were not used to build the model) is evaluated, often using the predictive r² (r²_pred). frontiersin.orgnih.gov

Y-Randomization: The biological activity data is shuffled randomly to ensure the original correlation was not due to chance. tandfonline.com

QSAR Studies on Piperidine Derivatives

While specific QSAR models focused exclusively on this compound are not detailed in the literature, extensive research on broader classes of piperidine derivatives provides a clear methodological framework and identifies key influential descriptors. These studies are directly relevant as they establish the types of structural and physicochemical properties that govern the activity of the piperidine scaffold.

One study on furan-pyrazole piperidine derivatives as Akt1 inhibitors successfully employed a combination of 2D autocorrelation and 3D descriptors to build predictive GA-MLR models. tandfonline.com The models demonstrated good robustness and predictive ability, with high correlation coefficients (r²: 0.742–0.832) and cross-validation scores (Q²: 0.684–0.796). researchgate.netnih.gov Another study on 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists utilized a neural network approach with descriptors selected via a two-stage least squares and PLS method. nih.gov

The table below summarizes the findings from representative QSAR studies on piperidine derivatives, highlighting the methodologies and statistical validation.

Key Computational Descriptors in Piperidine QSAR Models

2D Autocorrelation and Topological Descriptors: These describe how properties are distributed across the molecular graph. Descriptors like nsssN (count of nitrogen atoms of type >N-) and AATS2i (a type of autocorrelation descriptor) have been shown to correlate with the binding affinities of piperidine derivatives to certain enzymes. researchgate.net

3D and Geometrical Descriptors: Three-dimensional descriptors are crucial as they account for the spatial arrangement of the molecule, which is fundamental for receptor binding. tandfonline.com In studies of piperidine-based Akt1 inhibitors, the geometrical descriptor DISPe was found to be a common and influential variable in models predicting antiproliferative activity. tandfonline.com

Field-Based Descriptors (CoMFA/CoMSIA): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. researchgate.net Studies on various piperidine-containing compounds have shown that these fields play key roles in their biological activity. researchgate.net For instance, the steric and electrostatic fields are often critical for gelatinase inhibition, while hydrophobic and electronegative groups at specific positions can be crucial for receptor agonist activity. researchgate.netmdpi.com

The following table details some of the computational descriptors that have been identified as significant in QSAR models of piperidine derivatives.

These findings collectively underscore that a combination of 2D and 3D descriptors is often necessary to build a comprehensive QSAR model for piperidine-based compounds. The models suggest that properties related to molecular shape, charge distribution, and the potential for hydrogen bonding are critical determinants of their biological function. tandfonline.com

Applications in Chemical Research and Development

Role as a Synthetic Intermediate in Complex Organic Synthesis

The compound 4-(3-chloro-4-methylphenyl)piperidin-4-ol serves as a crucial building block or intermediate in the synthesis of more complex organic molecules. The piperidine (B6355638) ring is a common structural motif in many biologically active compounds, and the 4-aryl-4-hydroxypiperidine framework is particularly important. The hydroxyl (-OH) and secondary amine (-NH-) groups on the piperidine ring are key reactive sites for further chemical transformations.

Research on analogous structures, such as 4-(4-chlorophenyl)piperidin-4-ol (B141385), has shown they are key intermediates in the synthesis of pharmaceuticals. guidechem.comresearchgate.netnih.gov This highlights the established importance of this class of compounds in multi-step synthetic pathways. The functional groups allow for a variety of chemical reactions, including N-alkylation, N-acylation, and etherification or esterification of the hydroxyl group. The presence of the chloro and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the final target molecule. For instance, derivatives have been synthesized for potential use as CCR5 inhibitors, demonstrating the role of the core structure in building complex pharmaceutical candidates.

Table 1: Synthetic Utility of the 4-(Aryl)piperidin-4-ol Framework

| Starting Intermediate | Reaction Type | Resulting Molecular Class | Potential Application |

|---|---|---|---|

| This compound | N-Alkylation / N-Acylation | N-Substituted Piperidine Derivatives | Pharmaceuticals, Agrochemicals |

| This compound | Etherification / Esterification at C4-OH | 4-Alkoxy/4-Acyloxy Piperidine Derivatives | Drug Discovery Scaffolds |

| This compound | Dehydration and Reduction | 4-(3-Chloro-4-methylphenyl)piperidines | CNS-active agent precursors |

Scaffold for Novel Chemical Entity (NCE) Design in Chemical Libraries

In medicinal chemistry and drug discovery, the term "scaffold" refers to a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The this compound molecule is an exemplary scaffold for the design of Novel Chemical Entities (NCEs). The piperidine ring is considered a "privileged scaffold" because it is frequently found in approved drugs and natural products. nih.gov

Chemical libraries based on this scaffold can be generated by systematically modifying three key positions:

The Piperidine Nitrogen (N1): The secondary amine can be readily alkylated or acylated to introduce a wide range of functional groups, influencing properties like solubility, lipophilicity, and target binding.

The Tertiary Hydroxyl Group (C4-OH): This group can be replaced or modified, although it is often crucial for establishing hydrogen bond interactions with biological targets.

The Phenyl Ring: While the 3-chloro-4-methyl substitution is fixed in this specific compound, the general 4-aryl-piperidin-4-ol scaffold allows for variation in the aromatic substitution pattern to explore structure-activity relationships (SAR).

Companies that specialize in providing compound libraries for high-throughput screening often utilize such versatile scaffolds to generate molecular diversity for discovering new bioactive agents. chemdiv.com

Table 2: Diversification Points on the this compound Scaffold

| Modification Site | Potential Modification | Purpose in NCE Design |

|---|---|---|

| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | Modulate pharmacokinetics, Introduce target-binding groups |

| C4-Hydroxyl Group | Esterification, Etherification | Alter hydrogen bonding capacity, Improve metabolic stability |

| Aromatic Ring | (In analogous scaffolds) Vary substituents | Optimize electronic and steric interactions with target |

Development of Reference Standards for Analytical Chemistry

High-purity chemical compounds are essential as reference standards for analytical method development, validation, and routine quality control. This compound can serve as a primary reference standard for its own identification and quantification. Furthermore, it can be used as a reference standard for any related impurities that might arise during the synthesis of a more complex Active Pharmaceutical Ingredient (API) derived from it.

Organizations like LGC Standards produce highly characterized reference materials that are crucial for pharmaceutical testing. lgcstandards.comlgcstandards.com A reference standard for this compound would be produced in high purity and thoroughly characterized using a suite of analytical techniques. This ensures the reliability and accuracy of analytical testing in regulated environments.

Table 3: Analytical Applications as a Reference Standard

| Analytical Technique | Role of the Reference Standard |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Peak identification (retention time) and quantification (calibration curve) |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment |

| Gas Chromatography (GC) | Analysis of volatile impurities or derivatives |

Probes for Biochemical Pathway Elucidation (in vitro, non-human, non-clinical context)

In fundamental biochemical research, chemical probes are small molecules used as tools to study the function of proteins and biological pathways. While this compound itself may not have potent biological activity, its scaffold is suitable for derivatization to create such probes. For example, a fluorescent tag or a reactive group could be attached to the piperidine nitrogen.

The related compound 4-(4-chlorophenyl)-4-hydroxypiperidine has been identified as a potential scaffold for fluorescent sigma receptor probes. chemicalbook.com Similarly, by modifying this compound, researchers could design specific probes to investigate enzyme-substrate interactions, receptor binding, or other cellular processes in an in vitro setting. These studies are crucial for elucidating the mechanisms of disease and identifying new therapeutic targets, and are conducted in non-human, non-clinical contexts. medchemexpress.com

Potential in Materials Science Research (e.g., Polymer Precursors, Crystal Engineering)

Beyond biological applications, the chemical properties of this compound lend it potential use in materials science.

Crystal Engineering: The study of how molecules self-assemble to form crystalline solids is known as crystal engineering. The functional groups on this compound—the hydroxyl (hydrogen bond donor and acceptor), the amine (hydrogen bond donor and acceptor), and the chloro-substituted phenyl ring—can direct the formation of ordered supramolecular structures. Detailed crystallographic studies on the analogous compound 4-(4-chlorophenyl)piperidin-4-ol show that it forms centrosymmetric tetramers through strong O—H···N and weaker N—H···O hydrogen bonds, which then assemble into layers. researchgate.netnih.govnih.gov The specific substitution pattern of the 3-chloro-4-methylphenyl group would influence the packing arrangement, offering a way to engineer new crystal structures with potentially interesting physical properties. nih.gov

Polymer Precursors: The molecule contains two reactive functional groups—a secondary amine and a tertiary alcohol. These groups can participate in polymerization reactions. For example, the secondary amine could react with epoxides in a ring-opening polymerization, or the hydroxyl group could be used in the formation of polyurethanes or polyesters. This makes the compound a potential monomer or precursor for the synthesis of novel polymers with tailored properties.

Table 4: Crystal Data for the Analogous Compound 4-(4-Chlorophenyl)piperidin-4-ol nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Forces | O—H···N and N—H···O hydrogen bonds |

| Supramolecular Assembly | Forms hydrogen-bonded tetramers arranged in layers |

Advanced Analytical Method Development for the Chemical Compound

Development of Quantitative Analytical Procedures

To accurately quantify 4-(3-chloro-4-methylphenyl)piperidin-4-ol, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a well-suited and widely used technique. The development of a reliable HPLC method necessitates the systematic optimization of several key parameters to ensure specificity, accuracy, and precision.

A reversed-phase C18 column is often the stationary phase of choice for moderately polar compounds like this compound. The mobile phase, a critical component for achieving optimal separation, typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the buffer is a crucial parameter to control, as it can significantly impact the retention and peak shape of the basic piperidine (B6355638) moiety. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

The selection of the UV detection wavelength is based on the compound's UV absorbance spectrum, with the wavelength of maximum absorbance (λmax) being chosen to maximize sensitivity. For the substituted phenyl ring in the structure, a wavelength in the range of 220–230 nm is often effective. For instance, a similar compound, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol (B65202), has been quantified using HPLC-UV at a wavelength of 220 nm. researchgate.net

Method validation is an indispensable step to demonstrate the suitability of the developed analytical procedure. This involves a series of experiments to assess parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Key Validation Parameters for a Quantitative HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to accurately measure the analyte in the presence of other components, including impurities and degradation products. | The analyte peak should be free of interference from other components and well-resolved. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. |

| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. | Defined by the linearity study. |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike/recovery studies. | Recovery values are typically expected to be within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision. | Commonly determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. | Commonly determined at a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). | No significant changes in the results should be observed. |

Impurity Profiling and Degradation Product Analysis Methodologies

Impurity profiling involves the identification and quantification of any extraneous substances present in the compound. These can be process-related impurities arising from the synthesis or degradation products formed during storage or exposure to stress conditions.

High-resolution HPLC methods, often employing gradient elution, are used to separate the main compound from its potential impurities. Gradient elution, where the mobile phase composition is altered during the analytical run, is particularly effective for separating a mixture of compounds with varying polarities.

For the structural elucidation of unknown impurities and degradation products, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. LC-MS provides the molecular weight of the eluted compounds, and further fragmentation using tandem MS (MS/MS) can yield valuable structural information.

Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation pathways. These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then analyzed, which aids in the development of stability-indicating analytical methods.

Table 2: Representative Forced Degradation Conditions

| Stress Condition | Typical Parameters |

| Acidic Hydrolysis | 0.1 M Hydrochloric Acid at elevated temperature (e.g., 60-80 °C) |

| Basic Hydrolysis | 0.1 M Sodium Hydroxide at elevated temperature (e.g., 60-80 °C) |

| Oxidative Degradation | 3-30% Hydrogen Peroxide at room temperature |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) for an extended period |

| Photodegradation | Exposure to UV and visible light |

Chiral Separation Techniques for Enantiomer Resolution (if applicable)

The chemical structure of this compound does not possess a chiral center. The carbon atom at the 4-position of the piperidine ring is bonded to a hydroxyl group, a 3-chloro-4-methylphenyl group, and two identical methylene (B1212753) groups of the piperidine ring. As there are not four different substituents attached to this carbon, the molecule is achiral and does not exist as enantiomers. Therefore, chiral separation techniques are not applicable to this compound.

Stability Studies for Research Compound Storage (non-pharmaceutical context)

Stability studies are crucial to determine the appropriate storage conditions and to establish a re-test date for the research compound, ensuring its integrity over time. These studies involve storing the compound under various environmental conditions and periodically analyzing its purity and the formation of any degradation products.

For a solid research compound like this compound, a typical stability study protocol would involve storing samples at different temperatures and humidity levels. The quantitative HPLC method developed for the compound would be used to monitor its purity at specified time intervals.

Table 3: Illustrative Stability Study Conditions for a Research Chemical

| Storage Condition | Temperature | Relative Humidity (RH) |

| Long-Term | 2–8 °C | Ambient or Controlled |

| Accelerated | 25 °C | 60% RH |

| Stress | 40 °C | 75% RH |

Samples would be withdrawn at predetermined time points (e.g., 0, 3, 6, 12, and 24 months) and analyzed for any changes in physical appearance, purity, and the profile of any degradation products. The data from these studies provide the basis for recommending optimal storage conditions, which typically involve a well-sealed container, protection from light, and controlled temperature to ensure the long-term stability of the compound for research purposes.

Future Research Directions and Unexplored Academic Avenues for 4 3 Chloro 4 Methylphenyl Piperidin 4 Ol

The chemical scaffold of 4-(3-Chloro-4-methylphenyl)piperidin-4-ol presents a rich platform for future scientific inquiry. As a substituted piperidine (B6355638), it belongs to a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. nih.gov The strategic placement of a chloro, methyl, and hydroxyl group on the phenyl-piperidinol structure offers multiple avenues for novel research and development. This article explores several promising future research directions that could unlock the full potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chloro-4-methylphenyl)piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, piperidine derivatives are often prepared by reacting piperidin-4-ol with aryl halides (e.g., 3-chloro-4-methylphenyl chloride) in the presence of a base like triethylamine. Optimization involves:

- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing chloro and methyl groups on the phenyl ring).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 252.09 g/mol).

- X-ray Crystallography : Resolves 3D conformation when co-crystallized with target proteins (e.g., receptor-ligand complexes) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the receptor selectivity of this compound across serotonin receptor subtypes?

Methodological Answer:

- Radioligand Binding Assays : Use ³H-LSD or ³H-5-HT to measure affinity (Ki) for 5-HT1A, 5-HT1F, and 5-HT2B receptors. For example, shows Ki values of 47 nM for 5-HT1F vs. 343 nM for 5-HT2B .

- Functional Assays : cAMP GloSensor in HEK293T cells transfected with receptor subtypes. Monitor inhibition of forskolin-induced cAMP (Gi/o-coupled receptors) .

- Selectivity Panels : Screen against off-target GPCRs (e.g., dopamine D2 receptors) using competitive binding assays .

Q. What methodological considerations are critical when assessing the in vivo efficacy of this compound in diabetic rodent models?

Methodological Answer:

- Islet Transplant Models : Pre-treat human islets with 200 nM compound for 24 hours before transplanting into streptozotocin-induced diabetic NSG mice. Use twice-daily IP injections (20 mg/kg) post-transplant .

- Glucose Tolerance Tests (GTT) : Perform intraperitoneal GTT 7 days post-transplant. Normalize insulin levels to fasting glucose to distinguish survival effects from secretion changes .

- Control Groups : Include vehicle-treated and non-transplanted mice to rule out systemic metabolic effects .

Q. How should contradictory data regarding the compound’s effects on insulin secretion versus beta-cell survival be reconciled?

Methodological Answer:

- Dose-Dependent Studies : Test acute vs. chronic dosing. shows no acute insulin secretion in stable grafts but improved survival in transplants .

- Combination Therapies : Co-administer with harmine (a DYRK1A inhibitor) or exendin-4 (GLP-1 agonist) to isolate synergistic effects. Use 2-way ANOVA with post-hoc Benjamini-Hochberg correction for multiple comparisons .

- Beta-Cell Proliferation Markers : Quantify Ki67+/insulin+ cells in grafts to confirm survival vs. replication .

Q. What strategies mitigate nonspecific inhibitory effects observed in high-throughput screening assays?

Methodological Answer:

- Concentration Titration : Limit compound concentrations to ≤3 μM to avoid luminescence interference in cAMP assays .

- Counter-Screens : Test activity in untransfected HEK293T cells to identify assay artifacts.

- Alternative Detection Methods : Use fluorescence-based cAMP sensors (e.g., HTRF) instead of luminescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro